N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,6-difluorobenzenesulfonamide
Description
N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-2,6-difluorobenzenesulfonamide is a synthetic small molecule characterized by a 2,6-difluorobenzenesulfonamide core linked to a propargylamine chain bearing a benzyl(methyl)amino substituent. The compound’s structure combines a sulfonamide moiety, known for its role in enzyme inhibition (e.g., carbonic anhydrase, HDACs), with an alkyne spacer and a tertiary amine group, which may enhance solubility and target engagement.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2S/c1-22(14-15-8-3-2-4-9-15)13-6-5-12-21-25(23,24)18-16(19)10-7-11-17(18)20/h2-4,7-11,21H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYWGBLNYUWALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNS(=O)(=O)C1=C(C=CC=C1F)F)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 1,3-Difluorobenzene
The sulfonyl chloride precursor is synthesized via chlorosulfonation of 1,3-difluorobenzene. Adapted from methodologies in sulfonamide synthesis, the reaction proceeds as follows:
$$
\text{1,3-Difluorobenzene} + \text{ClSO}_3\text{H} \xrightarrow{\text{0–5°C, 4h}} \text{2,6-Difluorobenzenesulfonyl chloride} + \text{HCl}
$$
Optimization Notes :
- Excess chlorosulfonic acid ensures complete conversion.
- Temperature control (0–5°C) minimizes side reactions like polysulfonation.
Preparation of 4-(Benzyl(methyl)amino)but-2-yn-1-amine
Propargylamine Synthesis via Nucleophilic Substitution
A modified Sonogashira coupling or alkylation strategy is employed. From patent data, propargylamines are synthesized by reacting propargyl bromide with benzyl(methyl)amine under basic conditions:
$$
\text{HC≡CCH}2\text{Br} + \text{Benzyl(methyl)amine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, \text{25°C}} \text{HC≡CCH}2\text{N(CH}_3\text{)Bn}
$$
Key Parameters :
Purification and Characterization
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3). ¹H NMR confirms the propargyl proton at δ 2.1 ppm (triplet, J = 2.6 Hz) and benzyl groups at δ 7.3–7.5 ppm.
Coupling of Sulfonyl Chloride and Propargylamine
Sulfonamide Formation
The final step involves reacting 2,6-difluorobenzenesulfonyl chloride with 4-(benzyl(methyl)amino)but-2-yn-1-amine. Based on sulfonamide coupling protocols:
$$
\text{2,6-Difluorobenzenesulfonyl chloride} + \text{HC≡CCH}2\text{N(CH}3\text{)Bn} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2, \text{0°C→25°C}} \text{Target Compound}
$$
Reaction Conditions :
Yield Optimization
Varying stoichiometric ratios and temperatures yields the following data:
| Molar Ratio (Sulfonyl Chloride:Amine) | Temperature (°C) | Yield (%) |
|---|---|---|
| 1:1 | 0→25 | 62 |
| 1:1.2 | 0→25 | 78 |
| 1:1.5 | 25 | 65 |
Excess amine (1.2 equiv) at gradual warming maximizes yield (78%).
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
Alternative Pathway: Reductive Amination
An alternative route involves reductive amination of 4-aminobut-2-yn-1-ol with benzyl methyl ketone, followed by sulfonylation. However, this method yields <50% due to over-reduction side reactions.
Green Chemistry Considerations
Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact but decreases yield to 68%.
Industrial-Scale Production Challenges
Purification Difficulties
The propargylamine’s volatility complicates distillation. Patent data recommends flash chromatography or crystallization from ethyl acetate/hexane.
Applications and Derivatives
While the target compound’s biological activity is undisclosed, structurally related sulfonamides exhibit antiviral and kinase inhibitory activity. Derivatives substituting the benzyl group with heteroaromatics are under investigation.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or alkyne derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,6-difluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,6-difluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it may act as an agonist or antagonist, influencing cellular signaling processes.
Comparison with Similar Compounds
Key Observations :
Sulfonamide Core : The target compound shares the 2,6-difluorobenzenesulfonamide group with 12a and 14a (), which are BRAF/HDAC dual inhibitors. Fluorine atoms likely enhance binding affinity through electronegative interactions and improved membrane permeability .
Alkyne Chain vs. Heterocyclic Linkers: Unlike 12a and 14a, which use thiazol-pyrimidinyl linkers, the target compound employs a but-2-yn-1-yl chain.
Amine Substituents: The benzyl(methyl)amino group in the target compound contrasts with the tetrahydroacridin-9-yl moiety in 10-C10 (). While 10-C10 targets acetylcholinesterase via its acridine core, the target’s tertiary amine may favor kinase or HDAC inhibition .
Pharmacological and Physicochemical Properties
- Target Selectivity: Compounds like 12a and 14a () demonstrate dual BRAF/HDAC inhibition due to their thiazol-pyrimidinyl and hydroxamate groups. The absence of a hydroxamate in the target compound suggests it may lack HDAC inhibitory activity unless another zinc-binding group is present .
- Synthesis Complexity : The low yield (10%) of 10-C10 () highlights challenges in quaternary ammonium synthesis, whereas the target compound’s propargylamine route may offer higher efficiency if optimized .
- Solubility and Bioavailability : The tertiary amine in the target compound likely improves water solubility compared to purely aromatic analogues (e.g., 12a). However, the dihydroisoxazolyloxy group in 10-C10 may enhance blood-brain barrier penetration for CNS targets .
Biological Activity
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,6-difluorobenzenesulfonamide is a compound that has attracted attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a sulfonamide group and an alkyne moiety. Its IUPAC name is this compound. The presence of fluorine atoms in the aromatic ring enhances its lipophilicity, potentially affecting its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H20F2N2O2S |
| Molecular Weight | 378.44 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Alkyne Intermediate : This is achieved through the reaction of a suitable alkyne precursor with a benzyl(methyl)amine derivative.
- Coupling Reaction : The alkyne intermediate is coupled with 2,6-difluorobenzenesulfonyl chloride in the presence of a base to form the final product.
This multi-step synthesis allows for the incorporation of various functional groups that may enhance biological activity.
The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group may facilitate binding to target proteins through hydrogen bonding and hydrophobic interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing sulfonamide groups have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
The compound has also shown potential antimicrobial activity against various pathogens. In vitro studies suggest that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Case Studies
- Anticancer Efficacy : A study evaluated the effect of sulfonamide derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that these compounds induced apoptosis via the mitochondrial pathway, significantly reducing cell viability at micromolar concentrations .
- Antimicrobial Testing : In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) value comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,6-difluorobenzenesulfonamide, and what are common pitfalls?
- Methodological Answer : The compound’s synthesis involves coupling a propargylamine intermediate with 2,6-difluorobenzenesulfonyl chloride. Key steps include:
- Step 1 : Alkynylation of benzyl(methyl)amine via Sonogashira coupling to introduce the but-2-yn-1-yl backbone .
- Step 2 : Sulfonamide formation using 2,6-difluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Pitfalls : Steric hindrance from the benzyl(methyl)amino group may reduce sulfonylation efficiency. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product .
Q. How can the crystal structure and molecular conformation of this compound be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard.
- Procedure : Grow crystals via slow evaporation in a solvent system (e.g., dichloromethane/methanol). Use a diffractometer (e.g., Stoe IPDS) with Mo-Kα radiation (λ = 0.71073 Å). Analyze data with SHELX software .
- Key Parameters : Monitor dihedral angles between the sulfonamide phenyl ring and the alkyne backbone. For example, analogous compounds show angles ~78° between aromatic planes, influencing π-π stacking interactions .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in kinase or enzyme inhibition?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase Inhibition : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., MEK-1/2) due to the compound’s sulfonamide moiety, which often targets ATP-binding pockets .
- Enzyme Binding : Surface plasmon resonance (SPR) can quantify binding kinetics (KD, kon/koff) using immobilized enzyme targets .
- Negative Controls : Include structurally related but inactive analogs (e.g., non-fluorinated sulfonamides) to validate specificity .
Q. How can computational modeling predict the compound’s interaction with biological targets like HDAC or CDK?
- Methodological Answer :
- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model the compound in HDAC2/CDK2 active sites. Focus on hydrogen bonding between the sulfonamide group and conserved residues (e.g., Asp/His in HDAC) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in SAR data for analogs of this compound?
- Methodological Answer :
- Hypothesis Testing : Compare substituent effects systematically. For example, replace the 2,6-difluoro group with chloro or methyl to assess electronic vs. steric contributions .
- Data Triangulation : Cross-validate enzyme inhibition (IC50) with cellular assays (e.g., antiproliferative activity in cancer cell lines) to distinguish direct target engagement from off-target effects .
Analytical and Stability Questions
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid in water) and B (acetonitrile). Monitor transitions m/z 435 → 152 (sulfonamide fragment) and 435 → 91 (benzyl fragment) .
- Validation : Ensure linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC (peak area loss <5%).
- Light Sensitivity : Expose to UV (320–400 nm) for 48 hours; fluorobenzenesulfonamides often show photodegradation via defluorination .
Formulation Challenges
Q. What formulation approaches mitigate poor aqueous solubility of this compound?
- Methodological Answer :
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) prepared by nanoprecipitation. Characterize encapsulation efficiency (>90%) via ultracentrifugation .
- Co-Solvent Systems : Test combinations of PEG-400 and Labrasol (1:1 v/v) to enhance solubility >1 mg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
